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Compound of Interest

Compound Name: Methallyl cyanide

Cat. No.: B1617766

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methallyl cyanide, also known as 3-methyl-3-butenenitrile, is a valuable and versatile building
block in organic synthesis. Its unique structure, featuring both a nitrile group and a terminal
alkene, allows for a diverse range of chemical transformations, making it an attractive precursor
for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and
novel materials. This guide provides a comprehensive overview of the chemical properties, key
reactions, and synthetic applications of methallyl cyanide, with a focus on detailed
experimental protocols and quantitative data to support advanced research and development.

Chemical and Physical Properties

Methallyl cyanide is a colorless liquid with the molecular formula C5H7N and a molecular
weight of 81.12 g/mol . Its key physical and spectroscopic properties are summarized in the
table below.
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Property Value

IUPAC Name 3-Methyl-3-butenenitrile

CAS Number 4786-19-0

Molecular Formula C5H7N

Molecular Weight 81.12 g/mol

Boiling Point 133-135 °C

Density 0.81 g/mL at 25 °C

Appearance Colorless liquid

Solubility Soluble in most organic solvents.

Spectroscopic Data:

e Infrared (IR) Spectrum: The IR spectrum of methallyl cyanide exhibits characteristic
absorption bands for the nitrile group (C=N) at approximately 2245 cm~* and the carbon-
carbon double bond (C=C) of the terminal alkene at around 1650 cm~* and 890 cm~1 (for the
=CH:z bend).

e Mass Spectrum (Electron lonization): The mass spectrum shows a molecular ion peak (M+)
at m/z = 81, corresponding to the molecular weight of the compound.

Synthesis of Methallyl Cyanide

Methallyl cyanide is typically synthesized via the nucleophilic substitution of a methallyl halide
with a cyanide salt. A common laboratory-scale preparation involves the reaction of methallyl
chloride with sodium cyanide. While specific procedures for methallyl cyanide are not readily
available in the provided search results, a general procedure can be adapted from the
synthesis of allyl cyanide.

Conceptual Synthetic Workflow:
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Starting Materials

Sodium Cyanide
Methallyl Chloride

Click to download full resolution via product page

Reaction Product

G Nucleophilic Substitution mm,g Methallyl Cyanide

Caption: General workflow for the synthesis of methallyl cyanide.

Key Reactions of Methallyl Cyanide

The dual functionality of methallyl cyanide allows for a wide array of synthetic transformations,
targeting either the nitrile group or the terminal alkene.

Reactions of the Nitrile Group

The nitrile group in methallyl cyanide can undergo hydrolysis, reduction, and addition
reactions to yield a variety of valuable derivatives.

The hydrolysis of the nitrile group provides a straightforward route to the corresponding
carboxylic acid. This transformation can be catalyzed by either acid or base.

Reaction Scheme:

(Methallyl Cyanide |—H30*: >@-Methyl-3-butenoic Acid)

o
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Caption: Hydrolysis of methallyl cyanide to 3-methyl-3-butenoic acid.

Quantitative Data for Hydrolysis:
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Reactant Reagents Conditions Yield Reference
Organic
Syntheses, Coll.
) Concentrated )
Allyl Cyanide Hel Reflux, 15 min 75-82% Vol. 3, p.851
(1955); Vol. 24,
p.96 (1944).

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis of Allyl Cyanide (Adaptable for
Methallyl Cyanide)

This protocol for the hydrolysis of allyl cyanide can be adapted for methallyl cyanide, with
adjustments to molar equivalents.

e Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine
allyl cyanide (67 g, 1.0 mol) and concentrated hydrochloric acid (100 mL).

o Reaction Initiation: Gently heat the mixture using a heating mantle. The reaction is
exothermic and will begin to reflux vigorously after a few minutes, accompanied by the
formation of a white precipitate (ammonium chloride).

o Reaction Completion: Once the vigorous refluxing subsides (typically after about 15
minutes), remove the heat source.

o Work-up: Allow the mixture to cool, then add 100 mL of water. Transfer the mixture to a
separatory funnel. The product, 3-butenoic acid, will form the upper layer.

o Extraction: Separate the layers and extract the aqueous layer with two portions of diethyl
ether. Combine the organic layers.

 Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and
remove the solvent by rotary evaporation. The crude product is then purified by vacuum
distillation to yield pure 3-butenoic acid.

The reduction of the nitrile group is a fundamental method for the synthesis of primary amines.
This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAIH4)
or through catalytic hydrogenation.
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Reaction Scheme:

1. LiAlH4, THF
2. H20

(Methallyl Cyanide} {Methallylamine)

Click to download full resolution via product page
Caption: Reduction of methallyl cyanide to methallylamine.

A detailed experimental protocol for the reduction of methallyl cyanide was not found in the
provided search results. However, a general procedure would involve the dropwise addition of
a solution of methallyl cyanide in an anhydrous ether solvent (like THF or diethyl ether) to a
stirred suspension of LiAlH4 in the same solvent, typically at reduced temperatures (e.g., 0 °C).
The reaction is then quenched by the careful, sequential addition of water and an aqueous
base, followed by extraction and purification.

Reactions of the Alkene Group

The terminal double bond in methallyl cyanide is susceptible to a variety of addition and
cycloaddition reactions, providing a pathway to more complex molecular scaffolds.

Cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, offer
powerful methods for the construction of cyclic and heterocyclic systems. While methallyl
cyanide itself is a substituted alkene and can act as a dienophile or dipolarophile, its reactivity
in these reactions would be influenced by the electron-withdrawing nature of the nitrile group.

Conceptual [4+2] Cycloaddition (Diels-Alder Reaction):

(Methallyl Cyanidea Diene, A

CycloadducD
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Caption: Conceptual Diels-Alder reaction with methallyl cyanide.

Detailed experimental protocols for the cycloaddition reactions of methallyl cyanide were not
found in the provided search results. The feasibility and conditions for such reactions would
depend on the specific diene or dipole used and may require thermal or Lewis acid catalysis.

Applications in the Synthesis of Complex Molecules

The synthetic versatility of methallyl cyanide makes it a valuable precursor in the synthesis of
more complex molecular architectures, including those with potential applications in drug
development. While a specific, complete synthesis of a pharmaceutical from methallyl cyanide
was not identified in the search results, its derivatives, such as methallylamine and 3-methyl-3-
butenoic acid, are common structural motifs in bioactive molecules.

Potential Synthetic Pathways:

The functional group handles on methallyl cyanide and its derivatives allow for their
incorporation into larger molecules through a variety of coupling reactions, multicomponent
reactions, and ring-forming strategies. For instance, methallylamine can be used in the
synthesis of substituted pyridines or pyrimidines, which are core structures in many
pharmaceuticals.

Conclusion

Methallyl cyanide is a precursor with significant potential in organic synthesis. Its ability to
undergo a wide range of chemical transformations at both the nitrile and alkene functionalities
provides a rich platform for the construction of diverse and complex molecular structures.
Further exploration of its reactivity, particularly in the realm of asymmetric catalysis and
multicomponent reactions, is likely to uncover new and efficient synthetic routes to valuable
target molecules, solidifying its role as a key building block for the future of organic synthesis.

 To cite this document: BenchChem. [Methallyl Cyanide: A Versatile Precursor in Modern
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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